2,2-Dimethylhex-5-en-1-ol
Overview
Description
2,2-Dimethylhex-5-en-1-ol is a chemical compound with the molecular formula C8H16O . It has an average mass of 128.212 Da and a monoisotopic mass of 128.120117 Da .
Molecular Structure Analysis
The InChI code for 2,2-Dimethylhex-5-en-1-ol is1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3
. The Canonical SMILES structure is CC(C)(CCC=C)CO
. Physical And Chemical Properties Analysis
2,2-Dimethylhex-5-en-1-ol has a molecular weight of 128.21 g/mol . It has a computed XLogP3-AA of 2.2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 128.120115130 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 9 . The compound is a liquid .Scientific Research Applications
1. Molecular Structure and Conformational Analysis
A study by Vakili et al. (2012) focused on the molecular structure and intramolecular hydrogen bonding of a related compound, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, which is structurally similar to 2,2-Dimethylhex-5-en-1-ol. This research, involving density functional theory calculations and experimental spectroscopies, offers insights into the conformational stabilities and molecular structures, which are essential for understanding the chemical behavior of such compounds (Vakili, Nekoei, Tayyari, Kanaani, & Sanati, 2012).
2. Polymorphism and Dynamics in Solid State
Research on 2,2-dimethylbutan-1-ol, another compound similar to 2,2-Dimethylhex-5-en-1-ol, reveals complex solid-state polymorphism and relaxational dynamics. This study by Juszyńska-Gałązka et al. (2013) using adiabatic calorimetry and dielectric spectroscopy, provides valuable information on the thermodynamical properties and phase transitions relevant to compounds like 2,2-Dimethylhex-5-en-1-ol (Juszyńska-Gałązka, Zieliński, Massalska-arodź, & Krawczyk, 2013).
3. Catalytic Applications
A 2018 study by Nadolny et al. examined the oligomerization of mixed butene streams over amorphous aluminosilicates. This research provides insights into catalytic processes and product analysis, which are relevant for understanding the applications of 2,2-Dimethylhex-5-en-1-ol in catalysis and chemical synthesis (Nadolny, Hannebauer, Alscher, Peitz, Reschetilowski, & Franke, 2018).
4. Radical Cation Reactivity
The reactivity of radical cations, as investigated by Bellanova et al. (2002), is another area of interest. They studied 2,2-dimethyl-5-methoxyindan-1-ol radical cation and its reaction mechanisms, offering valuable insights into the reactivity patterns that could be extrapolated to similar compounds like 2,2-Dimethylhex-5-en-1-ol (Bellanova, Bietti, Ercolani, & Salamone, 2002).
5. Peroxyl-Radical-Scavenging Activity
Stobiecka et al. (2016) conducted an exploratory study on the peroxyl-radical-scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its analogues. This researchis crucial for understanding the antioxidant properties and the potential application of 2,2-Dimethylhex-5-en-1-ol in fields such as pharmaceuticals and food science. Their findings suggest significant anti-peroxyl radical activity, comparable to other known antioxidants, which could imply similar properties for 2,2-Dimethylhex-5-en-1-ol (Stobiecka, Sikora, Bonikowski, & Kula, 2016).
6. Combustion Chemistry
Sarathy et al. (2014) conducted a comprehensive combustion chemistry study of 2,5-dimethylhexane. This research is significant for understanding the combustion behavior of hydrocarbons and can provide insights into the combustion characteristics of similar compounds like 2,2-Dimethylhex-5-en-1-ol. Their findings contribute to the broader understanding of the oxidation behavior and reactivity of such compounds under various conditions (Sarathy, Javed, Karsenty, Heufer, Wang, Park, Elwardany, Farooq, Westbrook, Pitz, Oehlschlaeger, Dayma, & Dagaut, 2014).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylhex-5-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYDFSDWKBPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437094 | |
Record name | 2,2-dimethylhex-5-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhex-5-en-1-ol | |
CAS RN |
56068-50-9 | |
Record name | 2,2-dimethylhex-5-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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